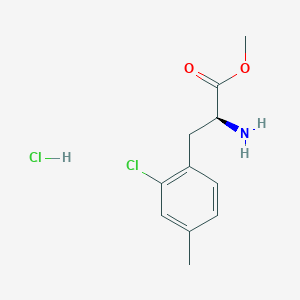
2-Hydrazinylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of both hydrazine and amine functional groups, making it a versatile compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydrazinylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-propanamine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
CH3CHBrCH2NH2+N2H4⋅H2O→CH3CH(NHNH2)CH2NH2+HBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-Hydrazinylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylpropan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler analog with two hydrazine groups.
Propan-1-amine: A related compound with a single amine group.
2-Aminopropan-1-ol: A compound with both amine and hydroxyl groups.
Uniqueness
2-Hydrazinylpropan-1-amine is unique due to the presence of both hydrazine and amine functional groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs.
Propriétés
Numéro CAS |
89036-71-5 |
|---|---|
Formule moléculaire |
C3H11N3 |
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
2-hydrazinylpropan-1-amine |
InChI |
InChI=1S/C3H11N3/c1-3(2-4)6-5/h3,6H,2,4-5H2,1H3 |
Clé InChI |
RIBFBJHOWKTOGH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
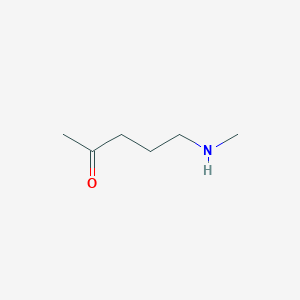
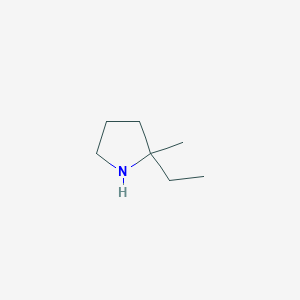
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
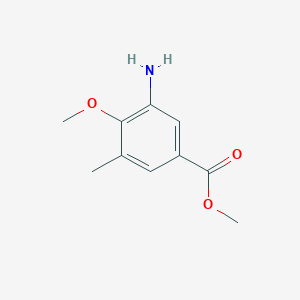
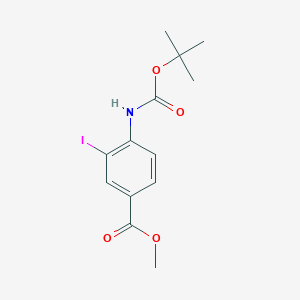
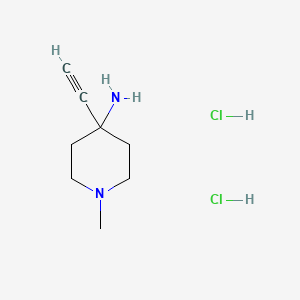
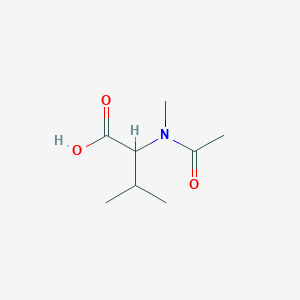
amine hydrochloride](/img/structure/B13497401.png)
